Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside
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Overview
Description
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside is a complex organic compound with the molecular formula C35H38O5S and a molecular weight of 570.74 g/mol. This compound is characterized by its multiple benzyl groups and a methylmercapto group attached to a mannopyranoside backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside typically involves the benzylation of methyl α-D-mannopyranoside. The process includes several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of methyl α-D-mannopyranoside are protected using benzyl groups.
Introduction of Methylmercapto Group: The methylmercapto group is introduced through a nucleophilic substitution reaction.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The methylmercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studies involving carbohydrate-protein interactions and glycosylation processes.
Medicine: Research into its potential therapeutic applications, particularly in drug delivery systems and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its benzyl and methylmercapto groups. These interactions can influence various biochemical pathways, including glycosylation and signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside can be compared with similar compounds such as:
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the sugar moiety.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another similar compound with a different sugar backbone.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Similar in the mannopyranoside backbone but with acetyl groups instead of benzyl groups .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNWDYGLDOQAD-HPRFQDQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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